5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid
Description
Properties
Molecular Formula |
C15H10F4O2 |
|---|---|
Molecular Weight |
298.23 g/mol |
IUPAC Name |
2-[4-fluoro-2-[2-(trifluoromethyl)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H10F4O2/c16-10-6-5-9(7-14(20)21)12(8-10)11-3-1-2-4-13(11)15(17,18)19/h1-6,8H,7H2,(H,20,21) |
InChI Key |
QKEGSLFYMIJEIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Diazotization and Trichloroethylation
A solution of 5-fluoro-2-trifluoromethylaniline (1.0 eq) in 30% sulfuric acid is diazotized using sodium nitrite (1.2 eq) at 0–10°C. The diazonium salt is reacted with trichloroethylene (1.5 eq) in acetone with catalytic CuBr (5 mol%) and tetrabutylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst. The mixture is stirred for 3–6 hours, yielding 1-(2,2,2-trichloroethyl)-5-fluoro-2-trifluoromethylbenzene as a crystalline intermediate.
Acidic Hydrolysis
The trichloroethyl intermediate is hydrolyzed in 25% hydrochloric acid at 80–95°C for 8–12 hours. The reaction proceeds via sequential dechlorination and oxidation, forming the acetic acid group. After quenching with ice water, the crude product is extracted with ethyl acetate, dried over Na₂SO₄, and recrystallized from toluene to achieve >99% purity (HPLC).
Key Data:
| Parameter | Value |
|---|---|
| Yield (overall) | 68–72% |
| Reaction Temperature | 0–10°C (diazotization); 80–95°C (hydrolysis) |
| Catalyst System | CuBr/TBAB |
| Purity (Final Product) | >99% (HPLC) |
Suzuki-Miyaura Cross-Coupling Route
The Suzuki coupling route constructs the biphenyl core through a palladium-catalyzed cross-coupling reaction, followed by functionalization of the acetic acid group.
Boronic Acid Synthesis
2-Trifluoromethylphenylboronic acid is prepared via lithiation of 1-bromo-2-trifluoromethylbenzene using LDA (lithium diisopropylamide) at −78°C, followed by treatment with trimethyl borate. The boronic acid is isolated in 85% yield after acidic workup.
Cross-Coupling and Ester Hydrolysis
A mixture of 2-bromo-5-fluorophenylacetic acid ethyl ester (1.0 eq), 2-trifluoromethylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 eq) in dimethoxyethane (DME) is heated at 90°C for 12 hours. The biphenyl ester intermediate is hydrolyzed using NaOH (2.0 eq) in THF/H₂O (3:1) at 60°C for 6 hours, yielding the target carboxylic acid.
Key Data:
| Parameter | Value |
|---|---|
| Coupling Yield | 78–82% |
| Hydrolysis Yield | 90–95% |
| Catalyst | Pd(PPh₃)₄ |
| Solvent System | DME/THF-H₂O |
Direct Alkylation of Biphenyl Intermediates
This method involves alkylation of a pre-formed biphenyl scaffold with a chloroacetic acid derivative.
Biphenyl Synthesis
5-Fluoro-2'-trifluoromethylbiphenyl is synthesized via Ullmann coupling of 2-iodo-5-fluorobenzene and 2-bromotrifluoromethylbenzene using CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C for 24 hours.
Key Data:
| Parameter | Value |
|---|---|
| Ullmann Coupling Yield | 70% |
| Alkylation Efficiency | 88% |
| Base | K₂CO₃ |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Diazotization-Hydrolysis | Scalable; low catalyst loading | Requires harsh acidic conditions | 68–72 |
| Suzuki Cross-Coupling | High regioselectivity | Expensive Pd catalysts | 78–82 |
| Direct Alkylation | Simple workup | Moderate yields | 65 |
Characterization and Quality Control
The final product is characterized by:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 7.6 Hz, 1H, biphenyl-H), 7.45–7.38 (m, 4H, aromatic-H), 3.72 (s, 2H, CH₂CO₂H).
-
HPLC : Retention time = 12.3 min (C18 column, acetonitrile/H₂O = 70:30).
Challenges and Optimization Strategies
-
Regioselectivity in Diazotization : Competing side reactions during trichloroethylation are mitigated using TBAB to enhance phase transfer.
-
Pd Catalyst Cost : Recycling Pd via aqueous biphasic systems reduces expenses in Suzuki couplings.
-
Purification : Silica gel chromatography (ethyl acetate/hexane = 1:4) resolves biphenyl byproducts .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2’-(trifluoromethyl)biphenyl-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid has been investigated for its potential therapeutic applications. Notably, it has been studied for its antihypertensive properties. Research indicates that compounds similar to this one can act as antagonists of the angiotensin II receptor, which plays a crucial role in regulating blood pressure.
In a study where various substituted benzimidazole derivatives were synthesized, it was found that compounds containing the biphenyl-2-acetic acid structure exhibited significant antihypertensive activity compared to standard drugs like Losartan . The presence of fluorine and trifluoromethyl groups was noted to enhance the pharmacological activity of these compounds.
Synthesis and Characterization
The synthesis of 5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid typically involves several steps, including condensation reactions and the use of specific catalysts like BF3- OEt2. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compounds .
The synthesis process can be summarized as follows:
- Step 1 : Condensation of o-phenylenediamine with trifluoroacetic acid.
- Step 2 : Purification through extraction and drying.
- Step 3 : Characterization using spectroscopic methods.
Antihypertensive Activity
The compound's ability to lower blood pressure has been documented in various studies. A notable investigation demonstrated that certain derivatives exhibited remarkable antihypertensive effects, suggesting that modifications to the biphenyl structure can enhance activity against hypertension .
Antimicrobial Activity
In addition to cardiovascular applications, compounds related to 5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid have shown promise in antimicrobial activity against pathogens such as Mycobacterium tuberculosis. A high-throughput screening study identified several chemical entities with significant inhibitory effects on bacterial growth, indicating potential applications in treating infections .
Case Study on Antihypertensive Agents
A series of studies focused on synthesizing and evaluating benzimidazole derivatives containing the biphenyl-2-acetic acid moiety revealed that these compounds could effectively reduce blood pressure in experimental models. The study highlighted the importance of substituent groups (like fluorine) in enhancing pharmacological efficacy .
Case Study on Antimicrobial Screening
Another case study involved screening a library of compounds against Mycobacterium tuberculosis, where derivatives of biphenyl acetic acids were tested for their Minimum Inhibitory Concentration (MIC). The results indicated that some compounds exhibited MIC values lower than 20 µM, demonstrating their potential as effective antimycobacterial agents .
Data Tables
Mechanism of Action
The mechanism of action of 5-Fluoro-2’-(trifluoromethyl)biphenyl-2-acetic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural similarities with several fluorinated aromatic acids. Key analogues include:
Key Observations :
- Substituent Position Effects: The placement of fluorine and trifluoromethyl groups significantly alters physicochemical properties. For example, 5-Fluoro-2-nitrophenylacetic acid (5-F, 2-NO₂) has a higher acidity compared to its isomer 2-Fluoro-5-nitrophenylacetic acid (2-F, 5-NO₂) due to the electron-withdrawing nitro group's proximity to the acetic acid moiety .
- Backbone Modifications : Replacing the biphenyl system with a pyridine ring (e.g., 5-Fluoro-2-(trifluoromethyl)isonicotinic acid) reduces molecular weight and alters solubility profiles .
Pharmacological and Metabolic Profiles
- Metabolic Stability: Fluorinated compounds like 5-trifluoromethyluracil exhibit resistance to metabolic degradation, as the trifluoromethyl group hinders enzymatic cleavage . This suggests that 5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid may also demonstrate enhanced metabolic stability compared to non-fluorinated analogues.
Biological Activity
5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid (CAS Number: 1261787-40-9) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound features a fluorine atom and a trifluoromethyl group, which are known to influence the pharmacological properties of organic molecules. This article reviews the biological activity of this compound, including its antibacterial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.
- Molecular Formula : C₁₅H₁₀F₄O₂
- Molecular Weight : 298.23 g/mol
- Structure : The compound consists of a biphenyl structure with a carboxylic acid functional group, which is critical for its biological activity.
Antibacterial Activity
Recent studies have indicated that biphenyl derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to 5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid have shown minimum inhibitory concentration (MIC) values as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus . The presence of electron-withdrawing groups like trifluoromethyl enhances the antibacterial efficacy by increasing the lipophilicity and membrane permeability of the compounds.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid | TBD | TBD |
| Compound 6i | 3.13 | Staphylococcus aureus |
| Compound 6g | 6.25 | Enterococcus faecalis |
Anti-inflammatory Activity
The anti-inflammatory potential of biphenyl derivatives has been documented in various studies. The incorporation of fluorinated groups has been associated with enhanced inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Research indicates that these compounds can modulate the NF-κB signaling pathway, leading to reduced inflammation in microglial cells . This suggests a possible therapeutic application in neuroinflammatory diseases.
Anticancer Activity
The antiproliferative effects of 5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid have also been explored. Studies indicate that similar trifluoromethyl-substituted biphenyls exhibit significant cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The trifluoromethyl group is believed to play a crucial role in enhancing the compound's interaction with cellular targets.
Case Studies
- Antibacterial Evaluation : In a study evaluating multiple biphenyl derivatives, several compounds demonstrated potent activity against antibiotic-resistant strains. The structure-activity relationship (SAR) analysis highlighted that modifications on the biphenyl scaffold significantly impacted antibacterial potency .
- Anti-inflammatory Mechanism : A study focused on the effects of fluorinated biphenyls on microglial activation showed that these compounds could effectively reduce pro-inflammatory cytokine production, suggesting their potential as therapeutic agents for neurodegenerative diseases .
- Cytotoxicity Assessment : Research assessing the cytotoxic effects of trifluoromethyl-substituted biphenyls indicated substantial growth inhibition in cancer cell lines, with IC50 values in the low micromolar range . Further optimization of these compounds could lead to more effective anticancer agents.
Q & A
Q. What are the standard synthetic routes for 5-Fluoro-2'-(trifluoromethyl)biphenyl-2-acetic acid, and how are reaction conditions optimized?
The synthesis typically involves coupling fluoro- and trifluoromethyl-substituted aromatic precursors. For example:
- Suzuki-Miyaura cross-coupling : A biphenyl scaffold is constructed using a boronic acid derivative and a halogenated aryl substrate. Reaction conditions (e.g., catalyst type, temperature) are optimized via iterative testing. Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in THF/water mixtures at 80–100°C are common .
- Acetic acid side-chain introduction : Post-coupling, the acetic acid moiety is added via nucleophilic substitution or hydrolysis of ester intermediates. Purity is monitored using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the compound characterized structurally, and what analytical techniques validate its identity?
- NMR spectroscopy : ¹⁹F NMR confirms fluorine environments (δ -110 to -120 ppm for CF₃ groups; δ -60 to -70 ppm for aromatic F). ¹H NMR identifies aromatic protons and acetic acid protons (δ 3.6–3.8 ppm for CH₂) .
- Mass spectrometry : High-resolution ESI-MS (m/z 222.14 for [M-H]⁻) validates molecular weight .
- X-ray crystallography : Resolves substituent positions and confirms biphenyl planarity .
Q. What preliminary biological assays are used to assess its therapeutic potential?
- In vitro enzyme inhibition : COX-1/COX-2 inhibition assays (e.g., fluorometric kits) evaluate anti-inflammatory activity. IC₅₀ values are compared to ibuprofen or celecoxib .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HepG2, HEK293) determine selectivity indices .
Advanced Research Questions
Q. How do substituent positions (fluoro, trifluoromethyl) influence biological activity and metabolic stability?
- Steric and electronic effects : The 5-fluoro and 2'-trifluoromethyl groups enhance lipophilicity (logP ~2.8) and metabolic stability by resisting CYP450 oxidation. Substituent repositioning (e.g., 4-F vs. 5-F) alters binding to hydrophobic enzyme pockets .
- Comparative SAR table :
| Compound | Substituent Positions | COX-2 IC₅₀ (µM) | Metabolic Half-life (h) |
|---|---|---|---|
| 5-Fluoro-2'-(CF₃)biphenyl-2-acetic acid | 5-F, 2'-CF₃ | 0.45 | 6.2 |
| 4-Fluoro-3'-(CF₃) analog | 4-F, 3'-CF₃ | 1.20 | 3.8 |
| Parent biphenylacetic acid | None | >10 | 1.5 |
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration).
- Orthogonal assays : Validate COX inhibition using both fluorometric and ELISA-based methods .
- Computational docking : Compare binding modes in COX-2 (PDB: 5KIR) to identify critical interactions (e.g., hydrogen bonds with Arg120) .
Q. How is the compound’s metabolic pathway elucidated, and what are its major metabolites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
